2-Ethoxythiazole

Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemistry

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and its derivatives are of paramount importance in medicinal chemistry. ijpsjournal.comfabad.org.tr These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. ijpsjournal.comtandfonline.com The thiazole ring is a crucial structural component in numerous natural products and commercially available drugs. researchgate.netresearchgate.net For instance, thiamine (B1217682) (vitamin B1) is a well-known naturally occurring thiazole derivative. researchgate.net The versatility of the thiazole scaffold allows for the development of novel therapeutic agents with enhanced efficacy and improved pharmacokinetic profiles. fabad.org.tr The presence of sulfur and nitrogen heteroatoms in the thiazole ring plays a significant role in its coordination chemistry, enabling it to bind to the active sites of metal ions and potentially increasing its therapeutic activity. researchgate.net

Historical Context of 2-Ethoxythiazole Discovery and Early Studies

While the synthesis of the broader thiazole ring was first reported by Hantzsch in 1887, the specific history of this compound's discovery is less documented in early literature. researchgate.nethmdb.ca Early research on thiazole derivatives primarily focused on their applications as dyes and in photographic materials. tandfonline.com It is known that this compound has been identified in the essential oil of Peganum harmala seeds. researchgate.net More recent studies have delved into its chemical properties and potential applications. A significant portion of the available literature on this compound is centered on its use as a flavoring agent in the food industry. sigmaaldrich.comnih.govinchem.org

Overview of Current Research Landscape Pertaining to this compound

Current research on this compound is multifaceted, exploring its utility in various scientific domains. It is recognized as a versatile building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. chemimpex.commusechem.comcymitquimica.com The ethoxy group in its structure is noted for enhancing solubility and reactivity in chemical reactions. chemimpex.com In medicinal chemistry, it serves as an intermediate in the development of bioactive compounds, including antimicrobial agents. chemimpex.com Furthermore, its potential extends to material science for the creation of new polymers and coatings. chemimpex.com Spectroscopic and quantum chemical studies have also been conducted to understand its molecular structure and properties. doi.orgresearchgate.net Market research reports indicate a growing interest in this compound, suggesting its increasing importance in various industrial applications. alliedmarketresearch.comsupplydemandmarketresearch.com

Chemical Properties and Synthesis of this compound

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H7NOS | chemimpex.comnist.gov |

| Molecular Weight | 129.18 g/mol | nih.govchemimpex.com |

| Appearance | Colorless to yellow clear liquid | chemimpex.com |

| Odor | Musty, vegetable, nutty, roasted, burnt, phenolic | sigmaaldrich.comthegoodscentscompany.com |

| Boiling Point | 157-160 °C | sigmaaldrich.comnih.gov |

| Density | 1.133 - 1.14 g/mL at 25 °C | sigmaaldrich.comchemimpex.com |

| Refractive Index | 1.50270 to 1.50400 @ 20.00 °C | sigmaaldrich.comthegoodscentscompany.com |

| Solubility | Slightly soluble in water | nih.govthegoodscentscompany.com |

| Flash Point | 54 °C (closed cup) | sigmaaldrich.com |

Spectroscopic Data

| Spectroscopy Type | Key Data Points | Source(s) |

| Mass Spectrometry (MS) | Top Peak (m/z): 101, 2nd Highest (m/z): 73, 3rd Highest (m/z): 29 | nih.gov |

| UV-Vis Spectroscopy | λmax at 263 nm and 277 nm in chloroform (B151607) | doi.org |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR chemical shifts have been calculated. | researchgate.net |

| Infrared (IR) Spectroscopy | FT-IR spectrum has been recorded and analyzed. | doi.org |

Synthesis Methodologies

The synthesis of this compound can be approached through various chemical reactions. One common method involves the reaction of 2-chlorothiazole (B1198822) with sodium ethoxide. Another approach is the phosphonation of this compound, which has been shown to proceed regioselectively to position 5. researchgate.net Additionally, methods for synthesizing derivatives like 4-methyl-5-(2-hydroxyethyl)thiazole often utilize thioformamide, which simplifies the process by avoiding extra steps required when using thiourea (B124793). google.com These synthetic routes provide pathways to modify the thiazole core for different applications.

Applications of this compound in Scientific Research

Use in Food Chemistry and Flavor Science

This compound is recognized for its distinct organoleptic properties, described as musty, vegetative, nutty, and coffee-like with a slight rubbery nuance. sigmaaldrich.comthegoodscentscompany.com It is used as a flavoring agent in food products to enhance their taste and aroma profile. sigmaaldrich.comchemimpex.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that it poses no safety concern at current levels of intake when used as a flavoring agent. nih.govinchem.org Its presence has been noted in tropical fruits, contributing to their complex flavor profiles. jfda-online.com

Role as a Building Block in Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. chemimpex.commusechem.comcymitquimica.com Its thiazole ring is a key feature that imparts specific biological activities, making it a target for the synthesis of new pharmaceutical and agrochemical compounds. chemimpex.com The ethoxy group can influence the molecule's reactivity and solubility, making it a versatile intermediate in various chemical transformations. chemimpex.com For instance, derivatives such as 4-bromo-2-ethoxythiazole (B1273697) are used as key intermediates in the development of new drugs. chemshuttle.com

Applications in Medicinal and Materials Chemistry

The thiazole scaffold present in this compound is a cornerstone in medicinal chemistry, with many derivatives exhibiting a broad spectrum of pharmacological activities. ijpsjournal.comfabad.org.tr While research on the direct medicinal applications of this compound itself is ongoing, its role as a precursor in synthesizing potentially therapeutic compounds is significant. chemimpex.com For example, thiazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties. researchgate.net In material science, this compound is being explored for the development of specialty polymers and coatings, where its properties could enhance the durability and performance of materials. chemimpex.com

Structure

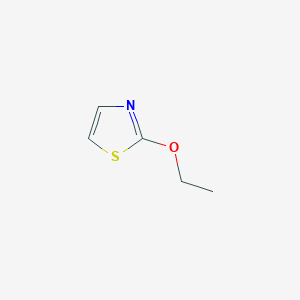

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUWJHRKDYXRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166130 | |

| Record name | 2-Ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless to pale yellow liquid; strong, burnt, roasted, meat-like, nutty odour | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

157.00 to 160.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.131-1.135 | |

| Record name | 2-Ethoxythiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/988/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

15679-19-3 | |

| Record name | 2-Ethoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxythiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxythiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3O421Q24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethoxythiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 2 Ethoxythiazole and Its Derivatives

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches for 2-Ethoxythiazole

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental method for constructing the thiazole ring. synarchive.com It traditionally involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com In the context of this compound, a variation of this method would utilize an appropriate ethoxy-containing thioamide precursor.

While the classic Hantzsch synthesis is reliable, modifications have been developed to overcome some of its limitations, such as the use of hazardous reagents and harsh conditions. bepls.comanalis.com.my Researchers have explored one-pot, multi-component variations to enhance efficiency. For instance, a one-pot procedure involving the reaction of an α-haloketone, thiourea (B124793), and a substituted o-hydroxybenzaldehyde under solvent-free conditions has been reported for the synthesis of Hantzsch thiazole derivatives. researchgate.net

Table 1: Comparison of Classical and Modified Hantzsch Synthesis

| Feature | Classical Hantzsch Synthesis | Modified Hantzsch Synthesis |

| Reactants | α-haloketone, Thioamide | Multi-component (e.g., ketone, thiourea, aldehyde) |

| Conditions | Often requires heating | Can be performed at room temperature or with alternative energy sources |

| Efficiency | Generally good yields | Often higher yields and shorter reaction times |

| Environmental Impact | Use of toxic haloketones | Can be solvent-free, reducing waste |

Novel Electrochemical Transformations for 2-Alkoxythiazoles, including this compound

Electrochemical synthesis has emerged as a powerful and green alternative for constructing heterocyclic compounds. In 2023, a novel electrochemical tandem cyclization reaction was developed for the synthesis of 2-alkoxythiazoles. researchgate.net This method involves a three-component reaction of enaminones, potassium thiocyanate (B1210189) (KSCN), and alcohols in an undivided cell under direct electrolytic conditions. researchgate.netresearchgate.net This process facilitates the formation of C–S, C–O, and C–N bonds in a single operation under mild, oxidant-free conditions. researchgate.net

This electrochemical approach provides a direct route to 2-alkoxythiazoles, including this compound, by employing ethanol (B145695) as the alcohol component. The reaction proceeds smoothly, offering a significant advantage over traditional methods that may require pre-functionalized or hazardous starting materials. researchgate.netacs.org

Microwave-Assisted and Ultrasound-Mediated Synthesis of this compound Scaffolds

To accelerate reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasound have been successfully applied to thiazole synthesis.

Microwave-assisted synthesis offers rapid heating and can significantly reduce reaction times from hours to minutes. asianpubs.orgresearchgate.net Solvent-free microwave-assisted methods for synthesizing thiazole derivatives have been developed, providing high yields without the need for a catalyst. nih.gov For example, the reaction of ketones with thiourea can be efficiently carried out under microwave irradiation. researchgate.net This technique has been used to synthesize a variety of thiazole adducts, demonstrating its broad applicability. nih.gov

Ultrasound-mediated synthesis is another energy-efficient method that promotes chemical reactions through acoustic cavitation. wisdomlib.orgniscpr.res.in This technique has been used for the synthesis of novel thiazole derivatives, often leading to high yields in short reaction times under mild conditions. mdpi.commdpi.com For instance, the synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] bepls.comresearchgate.netmdpi.comdiazaphosphole-6-carboxylates was achieved in high yields using ultrasonic irradiation. rsc.orgnih.gov The use of ultrasound can also be combined with green catalysts, further enhancing the environmental friendliness of the synthesis. mdpi.comscilit.com

Table 2: Comparison of Microwave and Ultrasound-Assisted Synthesis of Thiazoles

| Parameter | Microwave-Assisted Synthesis | Ultrasound-Mediated Synthesis |

| Energy Source | Microwave Irradiation | High-frequency sound waves |

| Reaction Time | Significantly reduced (minutes) asianpubs.org | Significantly reduced (minutes to hours) wisdomlib.org |

| Yields | Generally high researchgate.netnih.gov | Often excellent mdpi.com |

| Conditions | Can be solvent-free nih.gov | Mild temperature and pressure niscpr.res.inmdpi.com |

| Advantages | Rapid, efficient, high purity bepls.com | Energy-efficient, can be used with biocatalysts rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for thiazoles, aiming to minimize environmental impact. nih.govmdpi.com

The use of recyclable catalysts is a key aspect of green synthesis. Heterogeneous catalysts, such as silica-supported tungstosilisic acid, have been employed for the synthesis of Hantzsch thiazole derivatives. mdpi.com These catalysts can be easily recovered by filtration and reused multiple times without significant loss of activity. mdpi.com Nano-Fe3O4@ZrO2-H3PO4 is another example of an efficient and recyclable catalyst for thiazole preparation. eurekaselect.com Porous organic polymers metalated with palladium have also been used as recyclable catalysts for the chemioselective synthesis of thiazoles. acs.org

The choice of solvent is another critical factor. Water is an ideal green solvent, and methods for synthesizing thiazole derivatives in water have been developed. bepls.com Ionic liquids and deep eutectic solvents (DESs) are also considered promising green alternatives to volatile organic compounds. mdpi.commdpi.com For instance, the synthesis of thiazolo[5,4-d]thiazoles has been achieved in an L-proline-ethylene glycol mixture. mdpi.com

Solvent-free synthesis eliminates the need for potentially harmful organic solvents, reducing waste and simplifying purification. nih.gov Several solvent-free methods for thiazole synthesis have been reported, often in combination with microwave irradiation or mechanochemistry. researchgate.netnih.govorganic-chemistry.org A one-pot reaction between acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds can be performed under solvent-free conditions to produce thiazoles in high yields. nih.gov

Mechanochemistry , which involves inducing reactions by grinding or milling solid reactants, is an emerging green synthetic technique. clockss.orgeurekaselect.com This solvent-less method can lead to rapid reactions and high yields. clockss.orgrsc.org For example, the synthesis of novel thiazoles linked to a 2H-chromen-2-one moiety has been achieved through a one-pot, three-component reaction in a ball mill using silica (B1680970) triflate as a solid acid catalyst. clockss.org This method offers mild reaction conditions and easy product isolation. clockss.orgresearchgate.net

Functionalization and Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further functionalized to create a diverse range of derivatives. The bromine atom at position 4 of a thiazole ring, for instance, serves as a versatile handle for introducing various functional groups through cross-coupling or substitution reactions. vulcanchem.com

Phosphonation is another important functionalization reaction. The direct C-H phosphonation of thiazoles can be achieved, although the regioselectivity can be influenced by the substituents on the thiazole ring. For example, the phosphonation of 2-methoxythiazole (B88229) proceeds regioselectively to position 5. researchgate.net The resulting organophosphorus-containing thiazole derivatives have potential applications in medicinal chemistry and materials science. researchgate.net

Furthermore, the this compound core can be a precursor to other functionalized thiazoles, such as this compound-5-sulfonyl chloride, which is a valuable reagent for further synthetic transformations. aksci.com

Regioselective Functionalization at C-4 and C-5 Positions

The functionalization of the this compound scaffold at the C-4 and C-5 positions is a key strategy for creating diverse derivatives. The inherent electronic properties of the thiazole ring, influenced by the 2-ethoxy group, make the C-5 position particularly susceptible to electrophilic substitution and metal-catalyzed C-H activation.

Research has demonstrated that 2-alkoxythiazoles undergo regioselective C-H functionalization. For instance, palladium-catalyzed C-H arylation and O- to N-alkyl migratory rearrangement of 2-alkoxythiazoles provide a one-pot method to access valuable derivatives. Furthermore, catalyst-switched regiodivergent C-H alkynylation of 2-arylthiazoles has been reported, where Pd(II) catalysis favors a thiazole C5-alkynylation process. rsc.org This allows for the construction of C5-alkynylated products, highlighting the ability to selectively functionalize this position. rsc.org

A notable method for C-5 functionalization is the conversion of this compound into a boronic acid pinacol (B44631) ester. This transformation creates a stable intermediate, This compound-5-boronic acid pinacol ester , which is highly valuable for subsequent cross-coupling reactions, such as the Suzuki coupling. This intermediate serves as a cornerstone in medicinal chemistry for building carbon-carbon bonds with aryl halides to yield biaryl structures. The ethoxy-thiazole moiety in this context acts as a directing group, facilitating this regioselective functionalization.

Another demonstrated regioselective reaction is the phosphonation of this compound. Studies show that this reaction proceeds selectively at the C-5 position, yielding the phosphonated product in high yields of up to 90%. This method provides a direct route to introduce phosphorus-containing moieties onto the thiazole ring.

The following table summarizes key regioselective functionalization reactions at the C-5 position of this compound derivatives.

| Reaction Type | Reagents & Conditions | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Borylation | Palladium complexes (e.g., Pd(dppf)Cl₂), polar aprotic solvents (e.g., acetonitrile) | This compound-5-boronic acid pinacol ester | The ethoxy group directs functionalization to the C-5 position, creating a stable intermediate for Suzuki couplings. | |

| Phosphonation | Phosphonating agent, potential catalyst | 5-Phosphonated this compound | Reaction proceeds with high regioselectivity to the C-5 position with up to 90% yield. | |

| C-H Alkynylation | Pd(II) catalyst | C5-alkynylated 2-arylthiazoles | Palladium catalysis specifically favors the alkynylation at the C-5 position of the thiazole ring. | rsc.org |

Synthesis of Acyl-Hydrazones Bearing 2-Aryl-Thiazole Moieties from this compound Precursors

The synthesis of acyl-hydrazones bearing a 2-aryl-thiazole moiety is an area of significant interest. researchgate.netnih.gov These compounds are typically synthesized through the condensation of various carboxylic acid hydrazides with aldehyde-bearing 2-aryl-thiazole derivatives. researchgate.netnih.gov However, a review of the literature indicates that the precursors for these syntheses, such as 4-[2-(4-methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]-benzaldehyde, are themselves 2-aryl-thiazoles (e.g., 2-phenyl-thiazole) rather than this compound. researchgate.netnih.gov There is currently no available research detailing a synthetic pathway that begins with this compound to produce these specific acyl-hydrazone structures.

Development of Cyclopropyl (B3062369) Clubbed 1,3-Thiazole-2-imines

The development of novel cyclopropyl clubbed 1,3-thiazole-2-imines has been reported as a strategy to create compounds with enhanced metabolic stability and lipophilicity. researchgate.net The established synthetic route for these molecules involves the cyclization of multistep-synthesized thiourea precursors with ethyl 2-chloroacetoacetate. researchgate.net At present, the scientific literature does not describe a method for the development of these specific cyclopropyl clubbed 1,3-thiazole-2-imines using this compound as a starting material or precursor.

Spectroscopic and Computational Elucidation of 2 Ethoxythiazole

Advanced Spectroscopic Characterization Techniques

Experimental analysis of 2-Ethoxythiazole has been conducted using various spectroscopic methods to determine its structural and electronic characteristics. doi.org

The vibrational modes of this compound have been identified using Fourier Transform Infrared (FT-IR) spectroscopy, with experimental results supported by theoretical calculations. The FT-IR spectrum was recorded at room temperature. doi.org The molecule, consisting of 15 atoms, has 40 fundamental vibrations. doi.org

A comparative analysis of the experimental and calculated vibrational frequencies reveals a strong correlation, particularly when scaling factors are applied to the theoretical data to account for systematic errors like anharmonicity and basis set deficiencies. doi.org For the B3LYP and HSEH1PBE/6–311++G(d,p) levels, calculated frequencies were scaled by 0.961 for values above 800 cm⁻¹ and 1.001 for those below 800 cm⁻¹. doi.org Key vibrational assignments include C-H stretching, C=N stretching, and ring-related vibrations. For example, the C-S stretching bands were experimentally observed and their calculated values were found at 858 and 756 cm⁻¹ with the B3LYP/6-311++G(d,p) level. doi.org

| Assignment (ν: stretching, β: in-plane bending) | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Calculated Frequency (HSEH1PBE/6-311++G(d,p)) (cm⁻¹) |

|---|---|---|---|

| ν(C-H) aromatic | 3105 | 3108 | 3123 |

| νas(CH₂) | 2981 | 2994 | 3015 |

| νs(CH₂) | 2935 | 2943 | 2961 |

| ν(C=N) | 1529 | 1529 | 1537 |

| βs(CH₃) | 1394 | 1392 | 1396 |

| ν(C-O) | 1336 | 1334 | 1342 |

| ν(C-S) | 858 | 858 | 784 |

| ν(C-S) | 756 | 756 | 783 |

The electronic absorption properties of this compound were examined using UV-Vis spectroscopy in the 200–380 nm range at room temperature. doi.org The study investigated the effect of solvent polarity on the electronic transitions by recording spectra in three different solvents: chloroform (B151607) (CHCl₃), ethanol (B145695) (EtOH), and N,N-dimethylformamide (DMF). doi.org The interaction between the solute (this compound) and the solvent molecules influences the energy levels of the ground and excited states, which can cause shifts in the maximum absorption wavelength (λmax). vlabs.ac.inekb.eg

In chloroform, the experimental UV-Vis spectrum showed two absorption maxima at 263 nm and 277 nm. doi.org The shape and position of the absorption bands were observed to change with the solvent, demonstrating the influence of the solvent environment on the electronic absorption spectra of the molecule. doi.orgvlabs.ac.in Such shifts are generally sensitive to solvent polarity, especially in the absence of specific interactions like hydrogen bonding. vlabs.ac.in

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|

| Chloroform (CHCl₃) | 263 | 277 |

| Ethanol (EtOH) | 262 | - |

| N,N-dimethylformamide (DMF) | 268 | - |

While experimental NMR data for this compound is not detailed in the primary research, theoretical ¹H and ¹³C NMR chemical shifts have been calculated to predict its magnetic properties. doi.org The Gauge-Including Atomic Orbital (GIAO) method was employed for these calculations. scielo.org.mx This powerful technique provides direct information about the carbon skeleton and the chemical environment of the protons. bhu.ac.in

The calculations were performed for the molecule in both the gas phase and in chloroform solvent, using DFT methods. doi.org The calculated chemical shifts for the thiazole (B1198619) ring protons (H5, H6) and the ethoxy group protons (H10, H11) provide valuable reference points for experimental verification. doi.org Similarly, the ¹³C chemical shifts distinguish the carbon atoms of the thiazole ring and the ethoxy substituent. doi.org

| ¹H NMR | ¹³C NMR | ||||

|---|---|---|---|---|---|

| Atom | B3LYP/6-311++G(d,p) | HSEH1PBE/6-311++G(d,p) | Atom | B3LYP/6-311++G(d,p) | HSEH1PBE/6-311++G(d,p) |

| H5 | 6.8 | 7.2 | C2 | 170.8 | 171.4 |

| H6 | 7.3 | 7.4 | C4 | 141.9 | 142.3 |

| H10 (CH₂) | 4.5 | 4.6 | C5 | 110.1 | 110.6 |

| H11 (CH₃) | 1.4 | 1.5 | C9 (CH₂) | 68.9 | 69.4 |

| - | - | - | C12 (CH₃) | 14.0 | 14.3 |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are essential for interpreting experimental data and providing deeper insights into molecular properties that are difficult to observe directly. researchgate.net For this compound, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been the primary computational tools. doi.org

DFT calculations have been performed to determine the optimized molecular geometry and electronic properties of this compound. doi.org The B3LYP and HSEH1PBE hybrid functionals with the 6-311++G(d,p) basis set were used for these computations. doi.orgresearchgate.net Such methods are known to provide reliable predictions of molecular geometries and electronic structures. scielo.org.mx

The calculations provide data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule. doi.org Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. doi.org

To understand the electronic transitions observed in UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) calculations were performed. doi.orgmdpi.com This method is used to calculate the properties of molecules in their excited states, allowing for the simulation of UV-Vis absorption spectra. ornl.govrespectprogram.org

HOMO-LUMO Energy Analysis for Chemical Reactivity and Stability

The electronic and chemical properties of this compound have been elucidated through the analysis of its frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in determining a molecule's reactivity, as they represent the regions most likely to donate and accept electrons, respectively. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ajchem-a.comwuxibiology.com

Quantum chemical calculations for this compound were performed using Density Functional Theory (DFT) at the B3LYP and HSEH1PBE levels with a 6-311++G(d,p) basis set. doi.org The HOMO is primarily localized over the thiazole ring, indicating this is the principal site for electron donation. The LUMO is similarly distributed across the ring structure, identifying it as the electron-accepting region.

A smaller HOMO-LUMO gap is indicative of a molecule that is more easily polarized and thus more chemically reactive. ajchem-a.com The calculated energy values and the energy gap for this compound are detailed in the table below. doi.org These values provide insight into the charge transfer interactions occurring within the molecule. irjweb.com

Calculated Frontier Molecular Orbital Energies for this compound

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -6.49 | -0.56 | 5.93 |

| HSEH1PBE/6-311++G(d,p) | -7.21 | -1.32 | 5.89 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. scielo.org.mxresearchgate.netscielo.org.mx It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis type orbitals (acceptors). scielo.org.mx The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of the intramolecular charge transfer (ICT). researchgate.net

The most significant donor-acceptor interactions and their corresponding stabilization energies (E(2)) are summarized in the table below. These energies highlight the key hyperconjugative effects that stabilize the molecular structure.

Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) - B3LYP | Stabilization Energy E(2) (kcal/mol) - HSEH1PBE |

|---|---|---|---|

| LP (1) O8 | π* (C4-S1) | 22.51 | 22.17 |

| LP (2) S1 | π* (C2-N3) | 19.89 | 19.65 |

| LP (1) N3 | π* (C4-S1) | 18.75 | 18.54 |

| π (C4-S1) | π* (C2-N3) | 15.43 | 15.21 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map is plotted onto the molecule's constant electron density surface, using a color-coded scheme to indicate different potential values. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. uni-muenchen.de

The MEP map of this compound was calculated based on its optimized geometry. doi.org The map reveals that the most negative potential is concentrated around the nitrogen atom of the thiazole ring. This region, rich in electron density, represents the primary site for electrophilic interactions. Conversely, the most positive potential is located around the hydrogen atoms of the ethoxy group and the C-H bonds of the thiazole ring, indicating these as the likely sites for nucleophilic interactions. The MEP analysis provides a clear visual representation of the charge distribution, complementing the findings from the HOMO-LUMO and NBO analyses regarding the molecule's reactivity. researchgate.net

Multi-Modal Contrastive Learning for Structure Elucidation from Vibrational Spectra

The elucidation of chemical structures from spectroscopic data is a critical task in chemistry. chemrxiv.org Emerging artificial intelligence techniques, particularly multi-modal contrastive learning, offer a powerful framework for this purpose. chemrxiv.orgresearchgate.net One such framework, VibraCLIP, has been developed to embed vibrational spectra, such as infrared (IR) and Raman, and molecular graphs into a unified latent space. chemrxiv.org This approach enables accurate and scalable molecular identification by learning the relationship between a molecule's structure and its unique spectral signature. zenodo.org

This methodology operates by training encoders for different modalities (e.g., molecular graphs, IR spectra, Raman spectra) to generate feature embeddings. chemrxiv.org Through contrastive learning, the model learns to align the embeddings of a molecule with its corresponding spectra, effectively creating a shared representation space. zenodo.orgrsc.org This alignment allows for high-precision retrieval of molecular structures from spectral data. chemrxiv.org The VibraCLIP framework demonstrates that aligning both IR and Raman modalities significantly boosts retrieval accuracy compared to single-modality approaches. chemrxiv.orgchemrxiv.org

Mechanistic Investigations and Reaction Kinetics of 2 Ethoxythiazole

Reaction Mechanisms of 2-Ethoxythiazole in Nucleophilic and Electrophilic Substitutions

The unique chemical structure of this compound, featuring a thiazole (B1198619) ring and an ethoxy group, influences its reactivity in various chemical transformations. quinoline-thiophene.com The presence of the ethoxy group at the C2 position, in particular, modifies the electron distribution of the thiazole ring, which in turn dictates its behavior in substitution reactions. quinoline-thiophene.com

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, primarily at the C5 position, which is the most electron-rich carbon. The 2-alkoxy group, being an electron-donating group, further enhances the electron density of the ring, facilitating electrophilic substitution. However, the aromaticity of thiazoles is less pronounced than that of benzene, making them reactive under specific conditions.

Recent studies have focused on the palladium-catalyzed direct C-H arylation of 2-alkoxythiazoles, including this compound. researchgate.netthieme-connect.comresearchgate.net This reaction demonstrates the compound's capacity to undergo regioselective electrophilic substitution at the C5 position. researchgate.netthieme-connect.com The process is typically promoted by a ligand-free, air-stable palladium catalyst in the presence of a simple base. researchgate.net The general mechanism for such electrophilic aromatic substitutions involves the generation of an electrophile which is then attacked by the electron-rich aromatic ring, forming a sigma complex intermediate. unacademy.com Subsequent loss of a proton restores the aromaticity of the ring. unacademy.com

In the case of Pd-catalyzed C5-arylation of 2-alkoxythiazoles with aryl bromides, the reaction proceeds without the need for an oxidant or other additives. researchgate.net Judicious choice of reaction temperature and time can control the selectivity, yielding 2-alkoxy-5-arylthiazoles at lower temperatures (e.g., 100 °C), while higher temperatures (e.g., 120 °C) and longer reaction times can lead to a subsequent O- to N-alkyl migratory rearrangement, forming 3-alkyl-5-arylthiazol-2(3H)-ones. researchgate.net

Another example of electrophilic substitution is the manganese-catalyzed phosphonation of this compound. This reaction, conducted with diethyl H-phosphonate and Mn(OAc)₃·2H₂O, also proceeds with high regioselectivity, affording the 5-phosphonated product in high yield. researchgate.net This further confirms that the C5 position is the preferred site for electrophilic attack. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the this compound ring are less common. Aromatic systems, being electron-rich, are generally resistant to attack by nucleophiles (electron-rich species) unless the ring is substituted with powerful electron-withdrawing groups, which is not the case for this compound. ibchem.comscience-revision.co.uk

The mechanism for nucleophilic aromatic substitution typically involves the attack of a nucleophile on the aromatic ring to form a high-energy, negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. For this compound, direct displacement of a hydrogen atom on the ring by a nucleophile is not a feasible pathway. Substitution would require the presence of a good leaving group at one of the ring positions. While the ethoxy group itself could potentially act as a leaving group, this would require harsh conditions and is not a commonly reported reaction pathway. The literature primarily focuses on substitutions where a pre-existing group, such as a halogen, is displaced. For instance, in other halogenated thiazoles, nucleophilic substitution of the halogen is a key reaction. However, for this compound itself, the reactivity in nucleophilic substitutions remains largely undescribed in the literature. researchgate.net

Pyrolytic Elimination Pathways and Kinetic Studies of Ethoxy-Substituted Heterocycles

The gas-phase thermal elimination (pyrolysis) of ethoxy-substituted heterocycles is a well-studied class of reactions that proceed via a unimolecular mechanism. rsc.orgrsc.org These reactions typically involve a cyclic transition state, leading to the formation of an alkene and a hydroxyl-substituted heterocycle. clockss.org

Kinetic studies on the pyrolysis of this compound reveal its exceptionally high reactivity compared to other ethoxy-substituted heterocycles. rsc.orgrsc.org The thermal elimination of ethylene (B1197577) from this compound occurs at temperatures between 587.3 and 722.9 K. rsc.org When compared at 650 K, this compound reacts 63.1 times faster than the reference compound, 2-ethoxypyridine. rsc.orgrsc.org This reactivity is significantly higher than that of other related compounds such as 2-ethoxyquinoline (B1605111) and 1-ethoxyisoquinoline. rsc.org

The mechanism for this elimination is proposed to proceed through a semi-concerted, six-membered cyclic transition state, analogous to the pyrolysis of esters. rsc.orgclockss.org In this pathway, the nitrogen atom of the thiazole ring acts as a nucleophile, attacking a β-hydrogen atom of the ethoxy group, while the C-O bond cleaves simultaneously to eliminate an ethylene molecule and form 2-hydroxythiazole. rsc.orgrsc.org

The exceptional reactivity of this compound is attributed to a unique electronic feature: an additional acceleration caused by the +M (mesomeric) electron-releasing effect from the sulfur atom to the nitrogen atom. rsc.orgrsc.orgrsc.org This effect enhances the nucleophilicity of the nitrogen atom, making its attack on the β-hydrogen more favorable. rsc.orgrsc.org This factor emphasizes the greater relative importance of the nucleophilic attack step in the rate determination for alkoxyheterocycles compared to analogous ester pyrolyses. rsc.org Furthermore, because the reaction is semi-concerted, the interruption of the ring's aromaticity is less significant in the transition state than it is in reactions like electrophilic aromatic substitution. rsc.orgrsc.org

Catalytic Roles and Mechanisms Involving this compound Intermediates

While this compound is a valuable building block in reactions that utilize catalysts, its role as a catalytic intermediate that is regenerated in a cycle is not extensively documented. Instead, it primarily functions as a substrate that is transformed within a catalytic cycle. The mechanisms of these transformations are crucial for synthesizing more complex molecules.

One of the most significant catalytic processes involving this compound is the palladium-catalyzed C-H bond functionalization. thieme-connect.com As discussed previously, this compound can undergo direct arylation at the C5 position. researchgate.net In this process, this compound acts as the substrate that enters the catalytic cycle. The generally accepted mechanism for this type of reaction involves the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a concerted metalation-deprotonation step with the thiazole substrate, where the C-H bond is broken and a new Carbon-Palladium bond is formed. Finally, reductive elimination from the resulting diaryl-palladium complex yields the 5-aryl-2-ethoxythiazole product and regenerates the active Pd(0) catalyst.

Similarly, in the manganese-catalyzed C5-phosphonation, this compound serves as the heteroaromatic substrate. researchgate.net The Mn(OAc)₃ catalyst is believed to initiate a radical process. It reacts with the H-phosphonate to generate a phosphonyl radical. This radical then attacks the electron-rich C5 position of the this compound ring in a process analogous to an electrophilic substitution involving a radical species. The resulting radical intermediate is then oxidized to the final phosphonated product, completing the catalytic sequence.

In some synthetic contexts, intermediates derived from this compound are proposed, though not in a catalytic turnover sense. For example, the addition of this compound to another molecule has been described as forming a specific, characterizable intermediate which is then carried forward in a multi-step synthesis. rsc.org These instances highlight the reactivity of the compound and its ability to form key intermediates, which is a foundational concept for its potential use in the design of future catalytic systems.

Research Applications of 2 Ethoxythiazole in Advanced Fields

Medicinal Chemistry and Pharmaceutical Development

The thiazole (B1198619) ring, the central feature of 2-ethoxythiazole, is a prominent pharmacophore in numerous biologically active compounds. Its presence is associated with a wide range of therapeutic effects, making it a key target for medicinal chemists in the quest for novel drugs.

This compound serves as a versatile starting material for the synthesis of more complex molecules with therapeutic potential. The ethoxy group at the 2-position can be chemically modified or replaced, allowing for the introduction of various functional groups to modulate the biological activity of the resulting compounds. The thiazole nucleus itself is a critical structural motif found in many natural and synthetic drugs, including antibiotics and anticancer agents. sysrevpharm.org

The thiazole scaffold is a key component in a multitude of compounds exhibiting potent antimicrobial properties. Researchers have synthesized and evaluated numerous thiazole derivatives for their efficacy against a range of pathogens, including multidrug-resistant bacteria and fungi.

A study focused on 2-aminothiazole-based compounds, which can be conceptually derived from this compound, demonstrated significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Several of these synthesized compounds showed improved potency compared to the β-lactam antibiotic ceftriaxone. nih.gov Another research effort detailed the synthesis of 2-phenylamino-thiazole derivatives, with some compounds exhibiting greater potency than reference drugs against the tested pathogenic strains. researchgate.net The antibacterial effects were particularly pronounced against Gram-positive bacteria. researchgate.net

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Several compounds showed improved antimicrobial activity compared to ceftriaxone. The most potent compound had MICs of 2-4 μg/ml. | nih.gov |

| 2-Phenylamino-thiazole Derivatives | Gram-positive and Gram-negative bacteria, Fungi | Some compounds were more potent than reference drugs. Activity was more pronounced against Gram-positive strains. Compound 3e showed the highest growth inhibitory effect. | researchgate.net |

| Thiazole-linked Imidazo[2,1-b]thiazoles | Various cancer cell lines | Demonstrated notable anticancer activity. | figshare.com |

The thiazole ring is a crucial element in the design of novel anticancer and anti-inflammatory agents. Its derivatives have been shown to interact with various biological targets involved in the pathogenesis of these diseases.

In the realm of oncology, a variety of thiazole-containing compounds have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For instance, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were synthesized and showed antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One derivative, in particular, demonstrated potent inhibitory concentrations. mdpi.com Similarly, the synthesis of thiazole-linked imidazo[2,1-b]thiazoles has yielded compounds with promising anticancer activity against HCT-116 (colon cancer) and MCF-7 cell lines. figshare.com

Regarding anti-inflammatory applications, thiazole derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). A study on two new thiazole derivatives, CX-32 and CX-35, revealed their potential as selective COX-2 inhibitors, as they significantly blocked prostaglandin (B15479496) production in a cellular model of inflammation. nih.gov Another research paper described the synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives that showed potential as inhibitors of both COX and lipoxygenase (LOX) pathways, suggesting their utility as dual-acting anti-inflammatory agents. frontiersin.org

| Compound Class | Therapeutic Area | Mechanism/Target | Key Findings | Reference |

|---|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones | Anticancer | Antiproliferative | Showed activity against MCF-7 and HepG2 cancer cell lines. | mdpi.com |

| Thiazole-linked Imidazo[2,1-b]thiazoles | Anticancer | Cytotoxic | Active against HCT-116 and MCF-7 human cancer cells. | figshare.com |

| CX-32 and CX-35 (Thiazole derivatives) | Anti-inflammatory | COX-2 inhibition | Significantly blocked prostaglandin production. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Anti-inflammatory | COX/LOX inhibition | Potent inhibitors of COX and LOX pathways. | frontiersin.org |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the pharmacological properties of lead compounds. For thiazole derivatives, SAR studies have provided valuable insights into how different substituents on the thiazole ring influence their biological activity.

In the development of antimicrobial agents, for example, it has been observed that the nature and position of substituents on the thiazole and associated phenyl rings can significantly impact the potency and spectrum of activity. nih.gov For anticancer thiazole derivatives, SAR studies have helped in identifying the key structural features required for potent cytotoxicity and selectivity against various cancer cell lines. ijper.org These studies guide the rational design of new analogs with improved efficacy and reduced side effects.

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to its protein target. This method is instrumental in understanding the mechanism of action of drugs at a molecular level and in designing new, more potent inhibitors.

For thiazole derivatives with anticancer properties, molecular docking studies have been employed to investigate their binding interactions with key protein targets such as kinases and tubulin. mdpi.comnih.gov For instance, the docking of novel thiazole derivatives into the active site of tubulin has helped to explain their ability to inhibit tubulin polymerization, a key mechanism for their anticancer effects. nih.gov In the context of anti-inflammatory research, molecular docking has been used to elucidate the binding modes of thiazole-based compounds within the active sites of COX-1 and COX-2 enzymes, providing a rationale for their observed inhibitory activity and selectivity. nih.gov

Agrochemical Development and Crop Protection

The thiazole ring is also a key structural component in a number of agrochemicals, including fungicides and herbicides. While specific examples of agrochemicals directly synthesized from this compound are not extensively documented in readily available literature, the broader class of thiazole-containing pesticides highlights the importance of this heterocyclic scaffold in crop protection. For example, thiazole derivatives are found in systemic fungicides used to protect a variety of crops from fungal diseases. nih.gov The development of new thiazole-based agrochemicals is an active area of research, with a focus on creating more effective and environmentally benign solutions for pest and disease management in agriculture.

Material Science and Polymer Chemistry

The incorporation of heterocyclic compounds into polymers is a strategy to develop materials with novel and enhanced properties. Thiazole derivatives, in this regard, are of interest for creating functionalized polymers and specialty coatings.

Research into thiazole-based polymers has demonstrated their potential in various applications. For instance, thiazolothiazole-linked porous organic polymers have been synthesized and show promise for applications such as gas separation. osti.gov The synthesis of thiazole-containing polyureas has also been reported, with these materials exhibiting interesting thermal and morphological properties. mdpi.com

However, the specific incorporation of this compound into novel materials and functionalized polymers is not a widely reported area of research. The focus has been more on other thiazole derivatives to create polymers with specific electronic, optical, or thermal properties. nbinno.comresearchgate.net The synthesis of new carrier polymers derived from 2-hydrazinylbenzo[d]thiazole for biomedical applications further illustrates the versatility of the broader thiazole family in polymer science. researchgate.netuobaghdad.edu.iq

Thiazole derivatives have been investigated as additives in polyurethane coatings to enhance their antimicrobial and flame-retardant properties. ekb.egekb.egresearchgate.net The presence of the thiazole ring can improve the performance of coatings by imparting specific functionalities. ekb.egekb.egresearchgate.net

While the potential for thiazole derivatives in specialty coatings is recognized, there is a lack of specific studies detailing the use of this compound for these applications. The research in this area tends to focus on more complex thiazole structures designed to provide specific performance enhancements. ekb.egekb.egresearchgate.net

Olfactory and Chemo-Sensory Research

A significant and well-documented area of research for this compound is its role as a chemosensory signal in the interaction between organisms.

This compound has been identified as a volatile organic compound (VOC) that acts as a chemosensory signal, particularly in the context of predator-prey interactions in the microbial world. Research has shown that the nematode-trapping fungus Arthrobotrys oligospora is attracted to this compound. elifesciences.org This fungus is a natural predator of nematodes, and it uses a sophisticated trapping mechanism to capture its prey. nih.gov

The attraction of A. oligospora to this compound suggests that this compound plays a crucial role in the fungus's ability to locate its nematode prey. elifesciences.org The fungus has been shown to mimic olfactory cues of sex and food to lure nematodes. elifesciences.org The production of attractive VOCs is a key strategy for this predatory fungus to initiate the trapping process. bohrium.comnih.gov The interaction is mediated by G protein-coupled receptors in the fungus, which detect prey pheromones and other chemical cues. bohrium.comnih.govresearchgate.net

Table 2: Chemosensory Role of this compound in Arthrobotrys oligospora

| Organism | Signal Compound | Role of the Signal |

| Arthrobotrys oligospora | This compound | Attractant |

This table summarizes the identified chemosensory function of this compound in the context of the nematode-trapping fungus Arthrobotrys oligospora.

Interaction with Odorant Binding Proteins (OBPs)

Odorant Binding Proteins (OBPs) are a class of small, soluble proteins found in the mucus of the nasal cavity in vertebrates and in the sensillar lymph of insects. They are thought to play a crucial role in the initial stages of olfaction by binding to volatile odorant molecules and transporting them to the olfactory receptors. The interaction between odorants and OBPs is a key area of research for understanding the mechanisms of smell.

Detailed investigations into the binding affinity of various odorants to different OBP subtypes have revealed specific binding profiles. A significant study by Löbel et al. (2002) explored the ligand profiles for three distinct rat OBP subtypes: rat-OBP1, rat-OBP2, and rat-OBP3. This research utilized a competitive spectroscopic binding assay to determine the binding affinities of a wide array of compounds, including derivatives of thiazoles. oup.comoup.com

In this comprehensive survey, this compound was tested for its ability to bind to these three rat OBP subtypes. The results of the competitive binding assays indicated that under the experimental conditions, this compound did not exhibit any measurable binding to rat-OBP1, rat-OBP2, or rat-OBP3. oup.comoup.com

Interestingly, the study also examined the binding of a structurally related compound, 2-isobutylthiazole (B93282). In contrast to this compound, 2-isobutylthiazole demonstrated clear binding to two of the OBP subtypes. Specifically, it showed a binding affinity (Ki) of 1.25 µM to rat-OBP1 and 0.58 µM to rat-OBP3. oup.comoup.com This highlights the specificity of OBP-ligand interactions, where a seemingly minor change in the alkyl group at the 2-position of the thiazole ring (from an ethoxy to an isobutyl group) dramatically alters the binding characteristics. The study noted that such small structural modifications could cause overlapping binding affinities to different OBP subtypes. oup.com

The findings for this compound and related thiazole derivatives from this study are summarized in the interactive data table below.

Interactive Data Table: Binding Affinities of Thiazole Derivatives with Rat Odorant Binding Proteins

| Compound | OBP Subtype | IC50 (µM) | Ki (µM) |

| This compound | rat-OBP1 | - | - |

| rat-OBP2 | - | - | |

| rat-OBP3 | - | - | |

| 2-Isobutylthiazole | rat-OBP1 | 4.37 | 1.25 |

| rat-OBP2 | - | - | |

| rat-OBP3 | 2.03 | 0.58 | |

| 4,5-Methylthiazole | rat-OBP1 | - | - |

| rat-OBP2 | - | - | |

| rat-OBP3 | 6.62 | 1.88 | |

| 2,4,5-Methylthiazole | rat-OBP1 | - | - |

| rat-OBP2 | - | - | |

| rat-OBP3 | 3.05 | 0.87 |

Data sourced from Löbel et al. (2002). A "-" indicates no measurable binding was detected in the study. oup.comoup.com

This lack of interaction of this compound with the tested rat OBPs suggests that it may not be effectively transported by these specific proteins in the rat olfactory system, or that its interaction is below the detection limit of the assay used. The differential binding observed between this compound and 2-isobutylthiazole underscores the high degree of selectivity in the binding pockets of OBPs and provides valuable structure-activity relationship data for the design of future olfactory research.

Emerging Research Directions and Future Perspectives for 2 Ethoxythiazole

The heterocyclic compound 2-Ethoxythiazole, a recognized flavor and fragrance agent, is poised at the intersection of traditional applications and novel scientific exploration. chemimpex.com While its primary role has been in the food and pharmaceutical industries, emerging research trends are unlocking new potential for this molecule. chemimpex.comtargetmol.com The future of this compound research is being shaped by advancements in computational science, materials chemistry, analytical techniques, sustainable manufacturing, and environmental science. These new directions promise to expand its applications and deepen the understanding of its chemical behavior.

Q & A

Q. What spectroscopic techniques are employed to validate the structural integrity of 2-Ethoxythiazole in synthetic chemistry?

Researchers commonly use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to confirm the structure of thiazole derivatives. For example, in analogous compounds, NMR data (chemical shifts and coupling constants) verify substituent positions, while IR identifies functional groups like C-O or C-S bonds. Mass spectrometry further confirms molecular weight and fragmentation patterns .

Q. What are the common synthetic pathways for obtaining this compound in laboratory settings?

While direct synthesis routes for this compound are not detailed in the provided evidence, methods for structurally similar thiazoles involve cyclization reactions (e.g., Hantzsch thiazole synthesis) using α-haloketones or thioureas. Ethoxy group introduction may require alkylation of a thiazole precursor with ethylating agents (e.g., ethyl bromide) under basic conditions .

Q. How is this compound typically handled and stored to ensure stability in experimental settings?

Thiazole derivatives are often hygroscopic or light-sensitive. Best practices include storage in airtight, amber vials under inert gas (e.g., argon) at low temperatures (−20°C). Safety protocols mandate glovebox use for moisture-sensitive reactions and adherence to institutional guidelines for volatile organic compounds .

Advanced Research Questions

Q. How can cubic regression models be applied to analyze temporal adaptation patterns in organisms exposed to this compound?

In C. elegans behavioral assays, temporal adaptation to this compound was modeled using third-order polynomial regression (e.g., ). This quantifies nonlinear response decay over time, enabling comparisons of adaptation rates across odorants. Researchers should validate models with repeated trials and control for confounding variables like concentration gradients .

Q. What methodological considerations are critical when comparing metabolic data between substituted and unsubstituted thiazole derivatives?

Substituted thiazoles (e.g., this compound) may undergo divergent metabolic pathways compared to unsubstituted analogs due to steric or electronic effects. Studies must account for substituent-specific enzyme interactions (e.g., cytochrome P450 isoforms) and use isotopic labeling or in vitro hepatocyte assays to track metabolite formation .

Q. How should researchers address discrepancies in reported bioactivity data of this compound across different studies?

Contradictions may arise from variations in experimental conditions (e.g., solvent polarity, pH) or organism-specific responses. Mitigation strategies include:

Q. What experimental designs are optimal for isolating the olfactory effects of this compound in behavioral studies?

A real-time odor behavior assay (as used in C. elegans research) minimizes confounding factors by:

- Using microfluidic chambers for precise odorant delivery.

- Incorporating genetic controls (e.g., olfactory receptor knockouts).

- Quantifying response thresholds via dose-response curves and normalizing to baseline locomotion .

Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, IR) with computational tools like DFT calculations to confirm structural assignments .

- Ethical Compliance : Adhere to institutional safety guidelines for volatile organics, including fume hood use and waste disposal protocols .

- Reproducibility : Document synthetic procedures in detail (e.g., catalyst loading, reaction time) and share raw data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.